REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].Br[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[N:7]=1>C1(C)C=CC=CC=1.O>[Br:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([O:1][CH2:2][CH3:3])[N:7]=1 |f:0.1|
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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[O-]CC.[Na+]
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Name
|
|
Quantity
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15 g
|
Type
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reactant
|
Smiles
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BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |